4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 2640956-42-7
Cat. No.: VC11813535
Molecular Formula: C22H31N5O
Molecular Weight: 381.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640956-42-7 |
|---|---|
| Molecular Formula | C22H31N5O |
| Molecular Weight | 381.5 g/mol |
| IUPAC Name | 4-[2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C22H31N5O/c1-19-23-21(18-22(24-19)27-14-16-28-17-15-27)26-12-10-25(11-13-26)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18H,5,8-17H2,1H3 |
| Standard InChI Key | REGFXBCCRVHITD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)CCCC4=CC=CC=C4 |
Introduction
Structural Components
-
Pyrimidine Ring: Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. They are crucial components of nucleic acids (DNA and RNA) and have been extensively studied for their pharmacological properties, including antiviral, antibacterial, and anticancer activities .
-
Morpholine Ring: Morpholine is a heterocyclic amine with a six-membered ring containing two carbon atoms adjacent to a nitrogen atom and two oxygen atoms. It is often used as a building block in organic synthesis due to its versatility and reactivity.
-
Piperazine Ring: Piperazine is another heterocyclic compound with a six-membered ring containing two nitrogen atoms. It is commonly used in pharmaceuticals due to its ability to form stable complexes with various functional groups, enhancing the biological activity of compounds.
Synthesis and Characterization
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine and piperazine rings, followed by their linkage to the morpholine ring. Characterization would involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity of the compound.
Potential Biological Activities
Compounds with similar structures have shown a range of biological activities, including antiviral, antibacterial, and anticancer properties. For example, pyrimidine derivatives have been explored for their antiviral effects, while piperazine derivatives have been studied for their potential in treating neurological disorders and as part of antiviral and anticancer therapies .
Data Tables
Given the lack of specific data on 4-{2-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine, we can create a hypothetical table based on similar compounds to illustrate how such data might be presented:
| Compound | Molecular Formula | Molecular Weight | Potential Activity |
|---|---|---|---|
| Pyrimidine Derivative | C8H8N2O2 | 164.16 g/mol | Antiviral |
| Piperazine Derivative | C10H16N2 | 164.25 g/mol | Anticancer |
| Morpholine Derivative | C4H9NO | 87.12 g/mol | Antimicrobial |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume